Masitinib mesylate - 1048007-93-7

Masitinib mesylate

Catalog Number: EVT-273624
CAS Number: 1048007-93-7
Molecular Formula: C29H34N6O4S2
Molecular Weight: 594.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Masitinib mesylate is a tyrosine kinase inhibitor (TKI) that selectively targets specific tyrosine kinases involved in various cellular processes. [, , , , , , , , , , , , , , ] Its primary targets are the c-Kit receptor and platelet-derived growth factor receptors (PDGFR) α and β. [, ] It also demonstrates inhibitory effects on fibroblast growth factor receptor 3 (FGFR3) and LYN kinase. [, , ] Due to its inhibitory actions on these kinases, Masitinib mesylate plays a significant role in scientific research, particularly in the fields of oncology, immunology, and neurology.

Mechanism of Action

Masitinib mesylate exerts its biological effects by binding to the ATP-binding site of target tyrosine kinases, thereby inhibiting their activity. [, , , , , , , , , , , ] This inhibition disrupts downstream signaling pathways involved in cell proliferation, survival, and differentiation. Specifically, Masitinib mesylate has been shown to:

  • Inhibit the proliferation of various cancer cell lines, including canine hemangiosarcoma, malignant melanoma, osteosarcoma, and mammary tumour cells, by inducing apoptosis and cell cycle arrest. [, , , ]
  • Suppress the production of vascular endothelial growth factor (VEGF) in certain cancer cells, potentially inhibiting angiogenesis and tumor growth. [, , ]
  • Modulate microglial activity and reduce the neurotoxic effects of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) in a cellular model of Parkinson's disease, suggesting a potential role in neuroprotection. []
Applications
  • Canine Cancer Models: In vitro studies have demonstrated its efficacy in inhibiting the growth of various canine cancer cell lines, including hemangiosarcoma, osteosarcoma, mast cell tumors, and mammary tumors. [, , , , , , ] Clinical trials in dogs with mast cell tumors have shown promising results in terms of tumor response and survival. [, ]
  • Human Cancer Models: Early-phase clinical trials in humans with gastrointestinal stromal tumors (GIST) have indicated potential benefits as a first-line and second-line treatment option, particularly in imatinib-resistant cases. [, , ]

Immunology:

  • Canine Atopic Dermatitis: A clinical trial evaluated the efficacy of Masitinib mesylate for treating atopic dermatitis in dogs, demonstrating its potential as an immunomodulatory agent. []

Neurology:

  • Parkinson's Disease Model: In vitro studies have shown that Masitinib mesylate can protect against MPTP-induced neurotoxicity, suggesting a possible therapeutic avenue for Parkinson's disease. []

Properties

CAS Number

1048007-93-7

Product Name

Masitinib mesylate

IUPAC Name

methanesulfonic acid;4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]benzamide

Molecular Formula

C29H34N6O4S2

Molecular Weight

594.8 g/mol

InChI

InChI=1S/C28H30N6OS.CH4O3S/c1-20-5-10-24(16-25(20)31-28-32-26(19-36-28)23-4-3-11-29-17-23)30-27(35)22-8-6-21(7-9-22)18-34-14-12-33(2)13-15-34;1-5(2,3)4/h3-11,16-17,19H,12-15,18H2,1-2H3,(H,30,35)(H,31,32);1H3,(H,2,3,4)

InChI Key

TXCWBWKVIZGWEQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC(=CS4)C5=CN=CC=C5.CS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

4-((4-methylpiperazin-1-yl)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)-1,3-thiazol-2-yl)amino)phenyl)benzamide
AB 1010
AB-1010
AB1010
kinavet CA-1
masatinib
masitinib
masitinib mesylate
masivet

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC(=CS4)C5=CN=CC=C5.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.